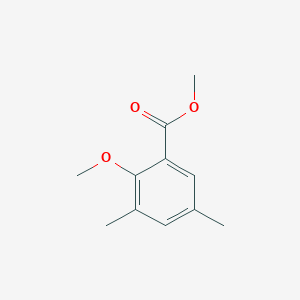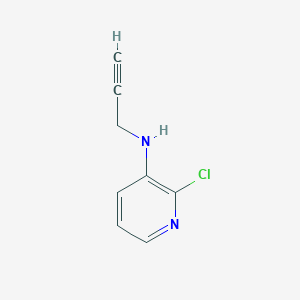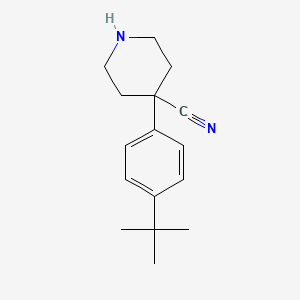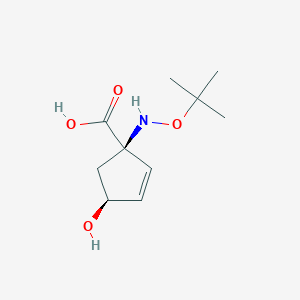
(1R,4S)-1-(tert-butoxyamino)-4-hydroxycyclopent-2-enecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-Aminocyclohexanol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer of 2-aminocyclohexanol, characterized by its specific three-dimensional arrangement of atoms. The compound is known for its applications in various fields, including medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Aminocyclohexanol can be achieved through several methods. One common approach involves the osmium-catalyzed asymmetric dihydroxylation of 1-phenyl-1-cyclohexene, followed by subsequent steps to introduce the amino group . This method allows for the preparation of the compound in high optical purity without the need for chromatography.
Industrial Production Methods
Industrial production of (1S,2R)-2-Aminocyclohexanol often involves the resolution of racemic mixtures. Techniques such as diastereomeric salt formation and chromatographic methods are employed to separate the enantiomers . These methods ensure the production of enantiomerically pure compounds on a large scale.
化学反応の分析
Types of Reactions
(1S,2R)-2-Aminocyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different cyclohexylamines.
科学的研究の応用
(1S,2R)-2-Aminocyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of (1S,2R)-2-Aminocyclohexanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
(1R,2S)-2-Aminocyclohexanol: The enantiomer of (1S,2R)-2-Aminocyclohexanol, with different stereochemical properties.
2-Aminocyclopentanol: A structurally similar compound with a five-membered ring instead of a six-membered ring.
2-Aminocycloheptanol: Another similar compound with a seven-membered ring.
Uniqueness
(1S,2R)-2-Aminocyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its applications in chiral synthesis and its biological activity .
特性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
(1R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxyamino]cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-11-10(8(13)14)5-4-7(12)6-10/h4-5,7,11-12H,6H2,1-3H3,(H,13,14)/t7-,10+/m1/s1 |
InChIキー |
OUBPVCKXRRSVCX-XCBNKYQSSA-N |
異性体SMILES |
CC(C)(C)ON[C@@]1(C[C@@H](C=C1)O)C(=O)O |
正規SMILES |
CC(C)(C)ONC1(CC(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


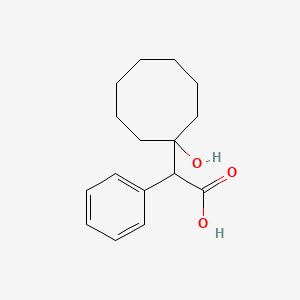
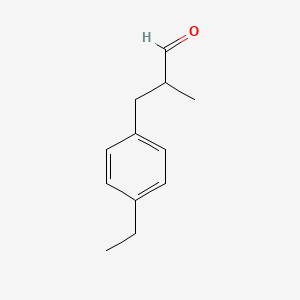
![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
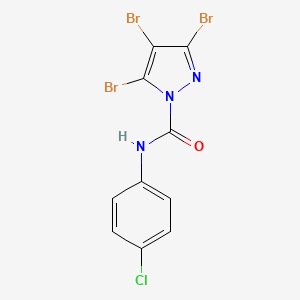
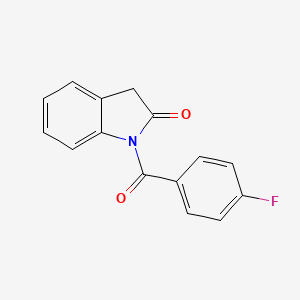
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
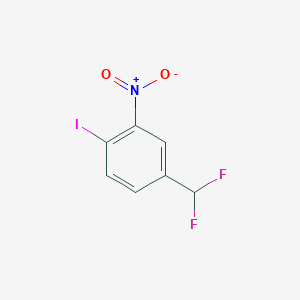

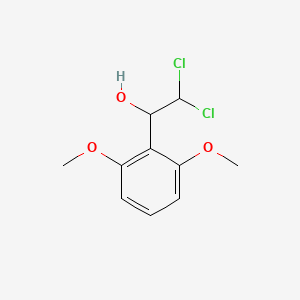

![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
